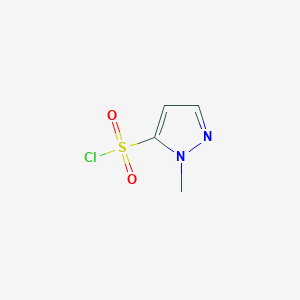
Ethyl 2-chloropyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 2-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The ethyl ester group at position 4 and the chloro substituent at position 2 are characteristic for this specific compound. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride . Similarly, the synthesis of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was achieved, demonstrating the versatility of pyrimidine derivatives in forming complex fused ring systems .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography, as demonstrated for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . The geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results effectively .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, as seen with Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which reacts with different nucleophiles to yield a variety of substitution products . The reaction pathways can be influenced by factors such as the basicity and nucleophilicity of the reaction media .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics (FT-IR, 1H, and 13C NMR), can be experimentally determined and are crucial for the identification and characterization of these compounds . Additionally, properties like nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) can be evaluated using computational methods .
Aplicaciones Científicas De Investigación
Application in Chemistry
- Specific Scientific Field: Chemistry, specifically organic synthesis .
- Summary of the Application: Ethyl 2-chloropyrimidine-4-carboxylate is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Methods of Application or Experimental Procedures: The synthesis involves the use of organolithium reagents, and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The introduction of a new hydrophobic side chain using organolithium reagents was reported . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Application in Retinoid X Receptor Agonists Synthesis
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Ethyl 2-chloropyrimidine-5-carboxylate, a compound similar to Ethyl 2-chloropyrimidine-4-carboxylate, is used in the synthesis of Retinoid X receptor agonists (RXR) that are used in the treatment of cancers .
- Results or Outcomes: The outcome of this application is the production of Retinoid X receptor agonists, which have potential therapeutic applications in the treatment of cancers .
Application in Laboratory Chemicals
- Specific Scientific Field: Laboratory Research .
- Summary of the Application: Ethyl 2-chloropyrimidine-4-carboxylate is used as a laboratory chemical . It can be used in various experimental setups, including those related to food, drug, pesticide, or biocidal product use .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular experiment being conducted .
- Results or Outcomes: The results or outcomes would vary based on the specific experiment. In general, the use of Ethyl 2-chloropyrimidine-4-carboxylate as a laboratory chemical can aid in the understanding of various chemical reactions and processes .
Application in Retinoid X Receptor Agonists Synthesis
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Ethyl 2-chloropyrimidine-5-carboxylate, a compound similar to Ethyl 2-chloropyrimidine-4-carboxylate, is used in the synthesis of Retinoid X receptor agonists (RXR) that are used in the treatment of cancers .
- Results or Outcomes: The outcome of this application is the production of Retinoid X receptor agonists, which have potential therapeutic applications in the treatment of cancers .
Application in Laboratory Chemicals
- Specific Scientific Field: Laboratory Research .
- Summary of the Application: Ethyl 2-chloropyrimidine-4-carboxylate is used as a laboratory chemical . It can be used in various experimental setups, including those related to food, drug, pesticide, or biocidal product use .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular experiment being conducted .
- Results or Outcomes: The results or outcomes would vary based on the specific experiment. In general, the use of Ethyl 2-chloropyrimidine-4-carboxylate as a laboratory chemical can aid in the understanding of various chemical reactions and processes .
Safety And Hazards
Direcciones Futuras
While specific future directions for Ethyl 2-chloropyrimidine-4-carboxylate are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . This suggests that Ethyl 2-chloropyrimidine-4-carboxylate could potentially be explored in this context.
Propiedades
IUPAC Name |
ethyl 2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAFFKEIJSHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626387 | |
| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloropyrimidine-4-carboxylate | |
CAS RN |
1196152-00-7 | |
| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)


![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)









![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)